molecular formula C14H19Cl2NO2 B290871 2-(2,4-dichlorophenoxy)-N-(3-methylbutyl)propanamide

2-(2,4-dichlorophenoxy)-N-(3-methylbutyl)propanamide

Cat. No.: B290871
M. Wt: 304.2 g/mol
InChI Key: KBCNHXIOWILZBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dichlorophenoxy)-N-isopentylpropanamide is an organic compound that belongs to the class of phenoxy herbicides. These compounds are known for their ability to control broadleaf weeds by mimicking the action of natural plant hormones, leading to uncontrolled growth and eventually the death of the target plants. This compound is particularly notable for its effectiveness and has been widely used in agricultural settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(3-methylbutyl)propanamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with isopentylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The process generally involves the following steps:

    Activation of 2,4-dichlorophenoxyacetic acid: This is achieved by converting it into its acid chloride form using reagents like thionyl chloride.

    Amidation: The acid chloride is then reacted with isopentylamine in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-N-isopentylpropanamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is a commonly used reducing agent.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-N-isopentylpropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studies of herbicide action and degradation.

    Biology: The compound is studied for its effects on plant growth and development.

    Medicine: Research is ongoing into its potential use in developing new therapeutic agents.

    Industry: It is used in the formulation of herbicides and other agricultural chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(3-methylbutyl)propanamide involves its interaction with plant hormone receptors. The compound mimics the action of natural auxins, leading to uncontrolled cell division and growth. This results in the disruption of normal plant growth processes, ultimately causing the death of the plant. The molecular targets include auxin receptors and the pathways involved in cell division and elongation.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar mode of action.

    2,4,5-Trichlorophenoxyacetic acid: Another herbicide with similar properties but different toxicity profiles.

    Mecoprop: A related compound used for similar applications.

Uniqueness

2-(2,4-Dichlorophenoxy)-N-isopentylpropanamide is unique in its specific structural modifications, which enhance its effectiveness and reduce its environmental impact compared to other similar compounds. Its isopentyl group provides better selectivity and potency, making it a valuable tool in agricultural weed management.

Properties

Molecular Formula

C14H19Cl2NO2

Molecular Weight

304.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(3-methylbutyl)propanamide

InChI

InChI=1S/C14H19Cl2NO2/c1-9(2)6-7-17-14(18)10(3)19-13-5-4-11(15)8-12(13)16/h4-5,8-10H,6-7H2,1-3H3,(H,17,18)

InChI Key

KBCNHXIOWILZBY-UHFFFAOYSA-N

SMILES

CC(C)CCNC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CC(C)CCNC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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